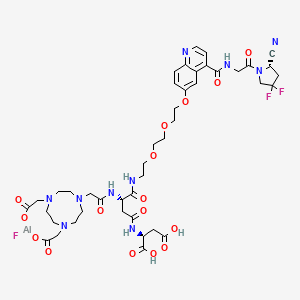

AlF-PD-FAPI

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C43H54AlF3N10O16 |

|---|---|

分子量 |

1050.9 g/mol |

IUPAC名 |

(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1 |

InChIキー |

SSKRRDYNBOXXLP-JXBRXJCWSA-K |

異性体SMILES |

C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |

正規SMILES |

C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of AlF-PD-FAPI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AlF-PD-FAPI, a promising radiolabeled tracer for the imaging and potentially therapeutic targeting of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited. This differential expression profile makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound is a quinoline-based FAP inhibitor radiolabeled with Fluorine-18 via an aluminum fluoride (B91410) (AlF) complex. This guide will delve into the molecular interactions, cellular effects, and in vivo behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Introduction to Fibroblast Activation Protein (FAP) and this compound

Fibroblast Activation Protein (FAP) plays a crucial role in tumorigenesis by remodeling the extracellular matrix (ECM), promoting cell migration and invasion, and contributing to an immunosuppressive tumor microenvironment.[1][2] Its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in these processes.[2] The selective expression of FAP on CAFs has spurred the development of FAP-targeted agents, including small molecule inhibitors.

This compound is a novel FAP-targeting radiotracer built upon a quinoline-based scaffold, a class of potent FAP inhibitors.[3] The molecule is chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and radiolabeled with Fluorine-18 using the aluminum fluoride (Al¹⁸F) method. This labeling strategy offers the advantages of the favorable decay characteristics of ¹⁸F for Positron Emission Tomography (PET) imaging and a straightforward, automated synthesis process.[4][5] Preclinical studies have demonstrated that this compound exhibits high affinity and specificity for FAP, leading to high-contrast tumor imaging.[3]

Mechanism of Action at the Molecular Level

The fundamental mechanism of action of this compound is the competitive inhibition of the enzymatic activity of FAP.[2] The quinoline-based core of the molecule is designed to bind to the active site of the FAP enzyme, thereby preventing its interaction with natural substrates.[6][7]

While the precise crystallographic structure of this compound bound to FAP is not yet publicly available, molecular docking studies of similar quinoline-based FAP inhibitors suggest that the inhibitor occupies the catalytic pocket of the enzyme.[8] This binding is thought to involve interactions with key amino acid residues within the active site, effectively blocking the serine protease activity of FAP.

Cellular and Physiological Effects of FAP Inhibition

By inhibiting FAP, this compound can modulate the tumor microenvironment. The inhibition of FAP's enzymatic activity is expected to interfere with ECM degradation, thereby potentially reducing tumor cell invasion and metastasis.[2] Furthermore, altering the stromal composition can impact signaling pathways that support tumor growth and survival.

Signaling Pathways Modulated by FAP

FAP activity has been shown to influence several critical signaling pathways involved in cancer progression. While direct studies on the downstream signaling effects of this compound are pending, inhibition of FAP is generally understood to impact the following:

-

Extracellular Matrix (ECM) Remodeling: FAP's primary role is the degradation of ECM components like gelatin and type I collagen.[2] Inhibition of this activity can lead to a more organized and less permissive matrix for tumor cell migration.

-

Cell Migration and Invasion: By altering the ECM, FAP facilitates the movement of cancer cells. FAP inhibitors can therefore impede this process.[2]

The following diagram illustrates the central role of FAP in the tumor microenvironment and the point of intervention for FAP inhibitors like this compound.

Quantitative Data Summary

Preclinical studies have provided valuable quantitative data on the performance of this compound, often in comparison to other FAP-targeted radiotracers.

In Vitro Binding Affinity

The binding affinity of the non-radioactive precursor, NOTA-PD-FAPI, was determined through competitive binding assays.

| Compound | IC50 (nM) |

| NOTA-PD-FAPI | 0.13 ± 0.07 [3] |

| NOTA-DD-FAPI | 0.21 ± 0.06[3] |

| NOTA-FAPI-42 | 0.66 ± 0.19[3] |

Cellular Uptake and Internalization

Cellular uptake studies are crucial for understanding how well the radiotracer is taken up by FAP-expressing cells.

| Radiotracer | Cell Line | Uptake (%ID/10⁶ cells at 60 min) |

| [¹⁸F]this compound | HT1080-FAP | ~25 (estimated from graphical data)[3] |

| [¹⁸F]AlF-FAPI-42 | HT1080-FAP | ~15 (estimated from graphical data)[3] |

In Vivo Tumor Uptake and Biodistribution

Biodistribution studies in tumor-bearing animal models provide insights into the in vivo performance of the radiotracer, including its tumor-targeting capabilities and clearance from non-target organs.

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1 h) | Tumor-to-Muscle Ratio (at 1 h) |

| [¹⁸F]AlF-P-FAPI * | A549-FAP | 7.0 ± 1.0 [1][4] | ~140 (estimated from graphical data)[4] |

| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6[1][4] | ~60 (estimated from graphical data)[4] |

| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5[4] | ~50 (estimated from graphical data)[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module.[4][5]

Protocol Outline:

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and subsequently eluted into a reaction vessel.

-

Complexation: The eluted [¹⁸F]fluoride is reacted with an aluminum chloride (AlCl₃) solution to form the [¹⁸F]AlF²⁺ complex.

-

Labeling Reaction: The NOTA-PD-FAPI precursor is added to the reaction vessel containing the [¹⁸F]AlF²⁺ complex. The mixture is heated to facilitate the chelation of the aluminum fluoride by the NOTA moiety.

-

Purification: The reaction mixture is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

-

Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution for in vitro and in vivo use.

In Vitro Cellular Uptake and Internalization Assay

This assay quantifies the specific uptake and internalization of the radiotracer in FAP-expressing cells.[9][10]

References

- 1. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein | Semantic Scholar [semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

AlF-PD-FAPI: A Technical Deep Dive into Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of the aluminum fluoride-labeled positron emission tomography (PET) tracer, AlF-PD-FAPI, to its target, Fibroblast Activation Protein (FAP). FAP has emerged as a highly promising target for cancer diagnosis and therapy due to its specific overexpression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of solid tumors.[1][2] This guide provides a comprehensive overview of the binding affinity and specificity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Quantitative Binding Affinity and Specificity

The efficacy of a targeted radiotracer is fundamentally dependent on its high affinity and specificity for its intended target. The following tables summarize the key quantitative metrics that define the interaction of various FAPI tracers, including the precursor to [¹⁸F]AlF-P-FAPI, with FAP.

Table 1: Binding Affinity of FAPI Precursors to Human FAP

| Compound | Method | Parameter | Value (mol/L) | Source |

| NOTA-P-FAPI | Surface Plasmon Resonance (SPR) | Kd | 0.73 x 10⁻¹⁰ | [3] |

| NOTA-FAPI-42 | Surface Plasmon Resonance (SPR) | Kd | 0.11 x 10⁻¹⁰ | [3] |

| DOTA-FAPI-04 | Surface Plasmon Resonance (SPR) | Kd | 0.63 x 10⁻¹⁰ | [3] |

| H₃RESCA-FAPI | Surface Plasmon Resonance (SPR) | KD | < 10.09 x 10⁻¹² | [4] |

| DOTA-FAPI-04 | Surface Plasmon Resonance (SPR) | KD | < 27.89 x 10⁻¹² | [4] |

Kd (dissociation constant) is an inverse measure of binding affinity; a lower Kd value indicates a higher affinity.

Table 2: In Vitro Specificity and Cellular Uptake of [¹⁸F]AlF-P-FAPI

| Cell Line | FAP Expression | Tracer Uptake (% ID/1 million cells at 120 min) | Blocked Uptake with DOTA-FAPI-04 (% ID/1 million cells) | Source |

| A549-FAP | Positive | 66.4 ± 2.3 | < 0.8 | [3] |

| A549 | Negative | Not significant | - | [3] |

| 293T-FAP | Positive | High | Significantly blocked | [3] |

| 293T | Negative | Not significant | - | [3] |

[¹⁸F]AlF-P-FAPI demonstrates high specificity, with significant uptake only in FAP-expressing cells, which is effectively blocked by a competitor, DOTA-FAPI-04.[3]

Table 3: In Vivo Tumor Uptake of FAPI Tracers in A549-FAP Tumor Model

| Tracer | Tumor Uptake (% ID/g) | Source |

| [¹⁸F]AlF-P-FAPI | 7.0 ± 1.0 | [3][5] |

| [¹⁸F]FAPI-42 | 3.2 ± 0.6 | [3][5] |

| [⁶⁸Ga]Ga-FAPI-04 | 2.7 ± 0.5 | [3][5] |

In preclinical models, [¹⁸F]AlF-P-FAPI shows significantly higher tumor uptake compared to other FAPI tracers, indicating its potential for superior imaging contrast.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the binding affinity and specificity of this compound.

Radiolabeling of [¹⁸F]AlF-P-FAPI

The synthesis of [¹⁸F]AlF-P-FAPI is typically performed in an automated synthesis module.[3]

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution: The trapped [¹⁸F]fluoride is eluted into the reactor using a sodium acetate (B1210297) buffer.[3]

-

Complexation: A solution of aluminum chloride (AlCl₃) is added to the [¹⁸F]fluoride solution to form the [¹⁸F]AlF complex.[3][6]

-

Labeling Reaction: The precursor, NOTA-P-FAPI, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reactor containing the [¹⁸F]AlF complex.[3]

-

Heating: The reaction mixture is heated to facilitate the chelation of [¹⁸F]AlF by the NOTA moiety of the precursor.[3]

-

Purification: The reaction mixture is cooled, diluted, and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to separate the radiolabeled product from unreacted [¹⁸F]fluoride and other impurities.[3][6]

-

Final Formulation: The purified [¹⁸F]AlF-P-FAPI is eluted from the SPE cartridge with ethanol (B145695) and formulated in a physiologically compatible solution for injection.[3][6]

Caption: Automated radiosynthesis workflow for [¹⁸F]AlF-P-FAPI.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.

-

Chip Preparation: FAP ligands (e.g., NOTA-P-FAPI) are immobilized on the surface of a sensor chip.[3]

-

Analyte Injection: A solution containing recombinant human FAP protein is flowed over the chip surface.

-

Binding Measurement: The binding of FAP to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

-

Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[3]

In Vitro Cell Binding and Specificity Assays

These assays are performed to confirm the specific binding of the radiotracer to FAP-expressing cells.

-

Cell Culture: FAP-positive (e.g., A549-FAP) and FAP-negative (e.g., A549) cell lines are cultured under standard conditions.[3]

-

Incubation: Cells are incubated with [¹⁸F]AlF-P-FAPI at 37°C for various time points.[3]

-

Blocking Study: For specificity assessment, a parallel set of FAP-positive cells is co-incubated with the radiotracer and a high concentration of a non-radiolabeled FAP inhibitor (e.g., DOTA-FAPI-04) to block the specific binding sites.[3]

-

Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity and then lysed.

-

Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter to quantify the amount of cell-bound tracer. The results are typically expressed as a percentage of the initial dose per million cells (%ID/million cells).[3]

Caption: Workflow for in vitro cell binding and specificity assays.

In Vivo Tumor Model and PET Imaging

Animal models are essential for evaluating the in vivo performance of the radiotracer.

-

Tumor Xenograft Model: FAP-positive tumor cells (e.g., A549-FAP) are subcutaneously injected into immunocompromised mice to establish tumor xenografts.[3]

-

Radiotracer Injection: Once the tumors reach a suitable size, the mice are intravenously injected with [¹⁸F]AlF-P-FAPI.[3]

-

PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection to visualize the biodistribution of the radiotracer.[3]

-

Blocking Study: To confirm in vivo specificity, a cohort of tumor-bearing mice is co-injected with a blocking agent (e.g., DOTA-FAPI-04).[3] A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding.

-

Biodistribution Studies: After the final imaging session, mice are euthanized, and major organs and tissues are collected. The radioactivity in each sample is measured using a gamma counter to quantitatively determine the biodistribution and calculate the percentage of injected dose per gram of tissue (%ID/g).[3]

FAP Signaling and Role in the Tumor Microenvironment

FAP is a type II transmembrane serine protease that is highly expressed by CAFs.[1][7] Its expression is associated with tumor growth, invasion, metastasis, and immunosuppression.[7] FAP can influence several signaling pathways that promote a pro-tumorigenic microenvironment.

Caption: Key signaling pathways influenced by FAP in the tumor microenvironment.

FAP's enzymatic activity contributes to the degradation of the extracellular matrix, facilitating tumor cell invasion.[8] Additionally, FAP has been shown to activate signaling pathways such as the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways, which are known to promote cell proliferation and migration.[8][9] FAP can also positively activate STAT3 signaling, leading to the production of chemokines like CCL2, which contributes to an immunosuppressive tumor microenvironment.[7] The development of highly specific FAP-targeting agents like this compound is therefore of significant interest for both diagnostic imaging and potential therapeutic applications aimed at disrupting this pro-tumorigenic niche.

References

- 1. researchgate.net [researchgate.net]

- 2. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 8. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

The Architects of Malignancy: A Technical Guide to the Role of Cancer-Associated Fibroblasts in Tumor Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-associated fibroblasts (CAFs) are a critical and abundant component of the tumor microenvironment (TME), acting as key orchestrators of tumor progression.[1][2] Once considered passive bystanders, these activated fibroblasts are now recognized as dynamic players that actively contribute to cancer growth, invasion, metastasis, and therapeutic resistance.[3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of CAFs, detailing the underlying molecular mechanisms, experimental methodologies to study their function, and quantitative data illustrating their impact on malignancy.

Origins and Heterogeneity of Cancer-Associated Fibroblasts

CAFs are not a homogenous population but rather a diverse group of cells with various origins and functions.[1] This heterogeneity is a crucial factor to consider in both research and therapeutic development. The primary sources of CAFs include:

-

Resident Fibroblasts: Local fibroblasts within the tissue can be "activated" by signals from tumor cells.

-

Mesenchymal Stem Cells (MSCs): Bone marrow-derived MSCs can be recruited to the tumor site and differentiate into CAFs.

-

Adipocytes: Fat cells in the surrounding tissue can also be a source of CAFs.

-

Endothelial and Epithelial Cells: Through a process called endothelial- or epithelial-to-mesenchymal transition (EndMT or EMT), these cells can acquire a fibroblast-like phenotype.

This diversity in origin contributes to the functional heterogeneity of CAFs, with different subpopulations exhibiting distinct pro- or even anti-tumorigenic properties. Key markers used to identify CAFs include alpha-smooth muscle actin (α-SMA), fibroblast activation protein (FAP), and fibroblast-specific protein 1 (FSP-1).

The Pro-Tumorigenic Functions of Cancer-Associated Fibroblasts

CAFs employ a variety of mechanisms to create a permissive environment for tumor growth and dissemination. Their key functions are detailed below.

Extracellular Matrix Remodeling

CAFs are the primary producers and remodelers of the extracellular matrix (ECM) within the TME. They secrete large amounts of ECM components, such as collagen and fibronectin, leading to increased matrix stiffness, a condition known as desmoplasia. This altered ECM landscape promotes tumor cell invasion and migration by creating "tracks" for cancer cells to follow. CAFs also secrete matrix metalloproteinases (MMPs) that degrade the ECM, facilitating local invasion and metastasis.

Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth beyond a few millimeters. CAFs are potent inducers of angiogenesis, secreting a variety of pro-angiogenic factors, including:

-

Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates the formation of blood vessels.

-

Platelet-Derived Growth Factor (PDGF): Recruits pericytes to stabilize newly formed vessels.

-

Fibroblast Growth Factor (FGF): Promotes the proliferation and migration of endothelial cells.

-

Stromal Cell-Derived Factor-1 (SDF-1): Also known as CXCL12, it recruits endothelial progenitor cells to the tumor site.

Immunosuppression

CAFs play a significant role in creating an immunosuppressive TME, allowing cancer cells to evade immune surveillance. They achieve this through several mechanisms:

-

Recruitment of Immunosuppressive Cells: CAFs secrete chemokines like CCL2 and CXCL12 that attract regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor.

-

Exclusion of Cytotoxic T Cells: The dense ECM produced by CAFs can act as a physical barrier, preventing CD8+ cytotoxic T lymphocytes from reaching and killing cancer cells.

-

Secretion of Immunosuppressive Factors: CAFs produce cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which can directly inhibit the function of effector T cells.

Metastasis

The metastatic cascade, the process by which cancer cells spread to distant organs, is heavily influenced by CAFs. Their contributions to ECM remodeling, angiogenesis, and immunosuppression all facilitate this process. Furthermore, CAFs can migrate with cancer cells to metastatic sites and help establish a new tumor microenvironment conducive to growth.

Quantitative Impact of CAFs on Tumor Progression

The following tables summarize quantitative data from various studies, illustrating the significant impact of CAFs on different aspects of tumor progression.

| Parameter | Cancer Type | Fold Increase with CAFs | Citation |

| Tumor Growth | Lung Cancer | 3.5 | |

| Cell Migration | Non-Small Cell Lung Cancer (A549) | 2.21 | |

| Cell Invasion | Non-Small Cell Lung Cancer (A549) | - | |

| Metastasis (Tumor Number) | Triple-Negative Breast Cancer (Mouse Model) | - |

Table 1: Impact of CAFs on Tumor Growth, Migration, Invasion, and Metastasis.

| Cancer Type | CAF Density | Correlation with Patient Outcome | Citation |

| Head and Neck Squamous Cell Carcinoma | High | Associated with advanced T stage, nodal infiltration, and higher rates of vascular invasion. | |

| Lung Adenocarcinoma | High | Significantly shorter three-year overall survival (41.9% vs. 64.5% in low CAF group). | |

| Brain Metastases | High (PDGFR-β & α-SMA expression) | Associated with larger tumor size and recurrence. |

Table 2: Correlation of CAF Density with Clinical Outcomes.

| Drug | Cancer Cell Line | IC50 (Drug Alone) | IC50 (with CAF Conditioned Medium) | Citation | |---|---|---|---| | Tamoxifen (24h) | MCF-7 | 21.08 µg | - | | | Trastuzumab | SK-BR3 | 40 µg | - | | | Cisplatin (24h) | MDA-MB-231 | 11.08 µg | 18.75 µg | | | Doxorubicin (24h) | MDA-MB-468 | 75 nM | 128 nM | |

Table 3: CAF-Mediated Drug Resistance.

Key Signaling Pathways in CAF-Tumor Cell Crosstalk

The pro-tumorigenic functions of CAFs are driven by a complex network of signaling pathways that facilitate communication between CAFs and cancer cells.

TGF-β Signaling

TGF-β is a master regulator of CAF activation and function. Secreted by both cancer cells and CAFs, it binds to its receptor on fibroblasts, activating SMAD-dependent and independent pathways. This leads to the upregulation of α-SMA and other CAF markers, as well as increased production of ECM components and pro-tumorigenic factors.

HGF/c-MET Signaling

Hepatocyte Growth Factor (HGF) is primarily secreted by CAFs and acts on the c-MET receptor on cancer cells. This interaction activates downstream pathways like STAT3 and ERK1/2, promoting cancer cell proliferation, migration, and invasion. There is also evidence of a positive feedback loop where cancer cells can stimulate CAFs to produce more HGF.

SDF-1/CXCR4 Signaling

The chemokine SDF-1 (CXCL12), secreted by CAFs, binds to the CXCR4 receptor on cancer cells. This axis is a potent driver of cancer cell migration, invasion, and metastasis. It is also implicated in the maintenance of cancer stem cell (CSC) characteristics.

IL-6/STAT3 Signaling

Interleukin-6 (IL-6) is a pro-inflammatory cytokine secreted by both CAFs and cancer cells, creating a positive feedback loop. IL-6 binds to its receptor, leading to the activation of the JAK/STAT3 pathway. This signaling cascade promotes epithelial-to-mesenchymal transition (EMT), migration, and metastasis of cancer cells.

Experimental Protocols for Studying Cancer-Associated Fibroblasts

Investigating the complex roles of CAFs requires robust and reproducible experimental models. The following sections provide detailed methodologies for key experiments.

Isolation of Cancer-Associated Fibroblasts from Tumor Tissue

This protocol describes a common method for isolating primary CAFs from fresh tumor specimens.

Materials:

-

Fresh tumor tissue

-

Sterile phosphate-buffered saline (PBS)

-

Culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)

-

Collagenase (e.g., type I or IV)

-

DNase I

-

70 µm cell strainer

-

Centrifuge

-

Culture flasks/dishes

Procedure:

-

Tissue Preparation: Wash the fresh tumor tissue several times with sterile PBS containing antibiotics. Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

-

Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing culture medium with collagenase and DNase I. Incubate at 37°C with gentle agitation for 1-2 hours, or until the tissue is dissociated.

-

Cell Filtration and Collection: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue clumps. Collect the flow-through containing the single-cell suspension.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5-7 minutes. Discard the supernatant.

-

Cell Plating: Resuspend the cell pellet in culture medium and plate in a culture flask or dish.

-

Fibroblast Enrichment: CAFs will adhere to the plastic surface of the culture vessel. After 24-48 hours, non-adherent cells can be removed by washing with PBS. Epithelial cell contamination can be reduced by differential trypsinization, as fibroblasts are more resistant to detachment than epithelial cells.

-

Characterization: The isolated CAFs should be characterized by their spindle-shaped morphology and expression of markers such as α-SMA and FAP via immunofluorescence or flow cytometry.

Co-culture of CAFs and Cancer Cells

Co-culture systems are essential for studying the direct and indirect interactions between CAFs and cancer cells.

2D Co-culture:

-

Seed CAFs in a culture plate and allow them to adhere and reach a desired confluency (e.g., 80%).

-

Seed cancer cells directly on top of the CAF monolayer.

-

Alternatively, use a Transwell® system where CAFs are seeded in the bottom well and cancer cells in the top insert with a porous membrane, allowing for the study of paracrine signaling without direct cell-cell contact.

3D Co-culture:

-

Prepare a collagen gel embedded with CAFs.

-

Once the gel has solidified, seed cancer cells on top of the gel.

-

This model more closely mimics the in vivo tumor microenvironment and allows for the study of cancer cell invasion into the CAF-populated matrix.

Preparation and Use of CAF-Conditioned Medium

Conditioned medium (CM) contains the secretome of CAFs and is used to study the effects of CAF-secreted factors on cancer cells.

Preparation:

-

Culture CAFs to near confluency (80-90%).

-

Wash the cells with PBS and replace the growth medium with serum-free or low-serum medium.

-

Incubate for 24-48 hours.

-

Collect the medium and centrifuge at a low speed (e.g., 1000 rpm) to pellet any detached cells.

-

Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining debris.

-

The CAF-CM can be used immediately or stored at -80°C.

Use:

-

Treat cancer cells with the CAF-CM (often diluted with fresh medium) and assess changes in proliferation, migration, invasion, or gene expression.

Boyden Chamber Invasion Assay

This assay is used to quantify the invasive potential of cancer cells in response to CAFs or their secreted factors.

Materials:

-

Boyden chamber inserts (with a porous membrane coated with a basement membrane matrix like Matrigel®)

-

24-well plates

-

Serum-free medium

-

Chemoattractant (e.g., CAF-CM or medium with 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Rehydrate Inserts: Rehydrate the Matrigel®-coated inserts with serum-free medium.

-

Prepare Lower Chamber: Add the chemoattractant (e.g., CAF-CM) to the lower wells of the 24-well plate.

-

Seed Cells: Resuspend cancer cells in serum-free medium and add them to the upper chamber of the inserts.

-

Incubate: Incubate the plate at 37°C for 24-48 hours, allowing the cancer cells to invade through the Matrigel® and the porous membrane towards the chemoattractant.

-

Remove Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-invading cells from the top of the membrane.

-

Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantify: Count the number of stained, invaded cells in several fields of view under a microscope. The results can be expressed as the number of invaded cells per field or as a fold change compared to a control condition.

Conclusion and Future Directions

Cancer-associated fibroblasts are undeniably central players in the tumor microenvironment, profoundly influencing nearly every aspect of cancer progression. Their heterogeneity presents both a challenge and an opportunity for the development of novel anti-cancer therapies. A deeper understanding of the specific CAF subpopulations and their unique contributions to tumorigenesis will be critical for designing targeted therapies that can disrupt the supportive niche they create for cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of CAF biology and ultimately translate this knowledge into more effective treatments for cancer patients. Future research should focus on developing strategies to selectively target pro-tumorigenic CAF subsets while sparing any potential anti-tumorigenic populations, as well as exploring combination therapies that target both cancer cells and their fibroblastic accomplices.

References

- 1. Cancer-Associated Fibroblasts Suppress CD8+ T-cell Infiltration and Confer Resistance to Immune-Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of prognostic cancer-associated fibroblast markers in luminal breast cancer using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of cancer‐associated fibroblast subpopulations in immune infiltration, as a new means of treatment in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Targeting the Tumor Microenvironment

An In-depth Technical Guide on AlF-Labeled FAPI Tracers as Biomarkers for Cancer Stroma

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular matrix that plays a pivotal role in tumor growth, invasion, and metastasis.[1][2] A key cellular component of the TME is the Cancer-Associated Fibroblast (CAF), which can constitute up to 90% of the tumor mass in some cancers.[2] CAFs are activated fibroblasts that contribute to tumorigenesis by remodeling the extracellular matrix and secreting various signaling molecules.[3][4]

A highly specific surface marker for CAFs is the Fibroblast Activation Protein (FAP), a type II serine protease. FAP is overexpressed in the stroma of more than 90% of epithelial carcinomas, including breast, colorectal, pancreatic, and lung cancers, while its expression in healthy adult tissues is minimal. This differential expression makes FAP an ideal target for both diagnostic imaging and targeted therapy. Small-molecule FAP inhibitors (FAPI) have been developed and radiolabeled to visualize FAP-expressing tissues, offering a "pan-tumoral" imaging approach.

This guide focuses on FAPI tracers labeled using the Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) method. This approach combines the favorable nuclear decay properties and longer half-life of Fluorine-18 with the convenient, chelator-based radiolabeling chemistry typical of radiometals, providing a promising avenue for widespread clinical translation.

Mechanism of Action and Rationale

[¹⁸F]AlF-labeled FAPI tracers are quinoline-based small molecules that bind with high affinity and specificity to the enzymatic domain of FAP on the surface of CAFs. Upon intravenous administration, the tracer circulates and accumulates in FAP-rich tissues, primarily the tumor stroma. The positron-emitting ¹⁸F isotope is then detected by Positron Emission Tomography (PET), generating high-contrast images that delineate the tumor stroma.

This mechanism offers distinct advantages over traditional PET imaging with [¹⁸F]FDG, which measures glucose metabolism. Since FAP expression is low in most normal organs and inflammatory tissues, FAPI-PET often results in higher tumor-to-background ratios and clearer tumor visualization, especially in areas with high physiological FDG uptake like the brain and liver.

Quantitative Data Summary

Multiple [¹⁸F]AlF-labeled FAPI tracers have been developed and evaluated. The following tables summarize their performance in preclinical and clinical settings, often in comparison to the widely used [¹⁸F]FDG PET tracer.

Table 1: Preclinical Tumor Uptake of [¹⁸F]AlF-FAPI Tracers

This table shows tracer uptake in xenograft tumor models, typically measured as the percentage of the injected dose per gram of tissue (%ID/g).

| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Comparator(s) | Reference |

| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | [¹⁸F]FAPI-42 (3.2 ± 0.6), [⁶⁸Ga]Ga-FAPI-04 (2.7 ± 0.5) | |

| [¹⁸F]AlF-H₃RESCA-FAPI | U87MG | 1.10 ± 0.12 | Blocked (0.05 ± 0.02) | |

| [¹⁸F]AlF-NOTA-FAPI-04 | 4T1 Breast Cancer | High (not quantified) | N/A |

Table 2: Clinical Performance (SUVmax) of [¹⁸F]AlF-FAPI Tracers in Patients

Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to measure tracer uptake. SUVmax represents the maximum pixel value within a region of interest.

| Tracer | Cancer Type | Lesion | SUVmax | Comparator ([¹⁸F]FDG SUVmax) | Reference |

| [¹⁸F]AlF-P-FAPI | Nasopharyngeal | Primary Tumor | 14.1 | 17.6 | |

| Lymph Node Metastases | 8.6 - 13.7 | 7.1 - 11.9 | |||

| [¹⁸F]AlF-NOTA-FAPI-04 | Invasive Ductal Carcinoma | Liver Metastases | TBR = 8.44 | TBR = 2.55 | |

| [¹⁸F]AlF-NOTA-FAPI-04 | Pancreatic Ductal Adenocarcinoma | Primary Tumor | 11.05 (cut-off) | Not directly compared | |

| Various FAPI Tracers | Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung | Primary/Metastases | >12 (Average) | N/A | |

| Hepatocellular, Colorectal, Head-Neck, Ovarian, Pancreatic, Prostate | Primary/Metastases | 6-12 (Average) | N/A |

Table 3: Diagnostic Accuracy of [¹⁸F]AlF-NOTA-FAPI-04 vs. [¹⁸F]FDG

This table presents a comparison of diagnostic performance metrics from a prospective study involving 148 patients with various cancers.

| Metric | Target | [¹⁸F]AlF-NOTA-FAPI-04 | [¹⁸F]FDG | P-value | Reference |

| Detection Rate | Primary Tumors | 98.06% | 81.55% | <0.001 | |

| Sensitivity | Metastatic Lymph Nodes | 92.44% | 80.23% | N/A | |

| Specificity | Metastatic Lymph Nodes | 90.44% | 79.41% | N/A | |

| Accuracy | Metastatic Lymph Nodes | 91.56% | 79.87% | N/A | |

| Detection Rate | Distant Metastases | 86.57% | 74.13% | <0.001 |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the clinical translation of new radiotracers.

Radiosynthesis of [¹⁸F]AlF-FAPI Tracers

The synthesis of [¹⁸F]AlF-labeled FAPI tracers is typically performed in an automated synthesis module. The process leverages the strong interaction between aluminum and fluoride.

Protocol for [¹⁸F]AlF-NOTA-FAPI-04 Automated Synthesis:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a QMA (quaternary ammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a saline solution.

-

Reaction: The eluted [¹⁸F]F⁻ is mixed with an aluminum chloride (AlCl₃) solution and the NOTA-conjugated FAPI precursor in an acetate (B1210297) buffer.

-

Labeling: The reaction mixture is heated (e.g., 100°C for 15 minutes) to facilitate the formation of the [¹⁸F]AlF complex and its chelation by the NOTA moiety on the FAPI molecule.

-

Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) to remove unreacted [¹⁸F]fluoride and other impurities.

-

Formulation: The final product is eluted from the SPE cartridge with ethanol (B145695) and diluted with saline for injection.

This automated process can be completed in approximately 25-40 minutes, with non-decay corrected radiochemical yields reported between 26-37%. Quality control is performed using HPLC to ensure high radiochemical purity (>98%).

Preclinical Evaluation Methodology

-

Cell Lines: Studies often use human cancer cell lines engineered to overexpress FAP (e.g., A549-FAP) to confirm specific binding and cellular uptake.

-

Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are typically used. Tumors are induced by subcutaneous injection of FAP-expressing cancer cells.

-

Micro-PET Imaging: Once tumors reach a suitable size, mice are injected intravenously with the [¹⁸F]AlF-FAPI tracer (e.g., 100 ± 20 MBq). Dynamic or static PET scans are acquired at various time points (e.g., 30, 60, 90, 120 minutes post-injection) to evaluate the tracer's biodistribution and pharmacokinetics.

-

Biodistribution Studies: Following the final imaging session, animals are euthanized. Organs of interest (tumor, muscle, blood, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter to quantify tracer uptake as %ID/g.

-

Blocking Studies: To confirm target specificity, a separate cohort of tumor-bearing mice is co-injected with a large excess of non-radiolabeled ("cold") FAPI compound. A significant reduction in tumor uptake compared to the non-blocked group indicates specific binding to FAP.

Clinical PET/CT Imaging Protocol

The clinical imaging protocol for [¹⁸F]AlF-FAPI is streamlined compared to [¹⁸F]FDG, as no patient fasting is required.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Tumor Microenvironment: A Technical Guide to FAP-Targeted PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease, has emerged as a pivotal player in the tumor microenvironment (TME). Its expression is predominantly restricted to cancer-associated fibroblasts (CAFs), which are integral to tumor progression, metastasis, and immunosuppression. This makes FAP an exceptional target for diagnostic imaging and therapy. This in-depth technical guide explores the core principles of FAP-targeted Positron Emission Tomography (PET) imaging, providing researchers and drug development professionals with a comprehensive understanding of its application in oncology.

The Central Role of FAP in the Tumor Microenvironment

FAP's influence within the TME is multifaceted, contributing to several key processes that drive cancer progression:

-

Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and collagenase activity, enabling it to degrade components of the extracellular matrix. This remodeling facilitates tumor cell invasion and migration.

-

Immune Suppression: FAP-positive CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and promoting the polarization of macrophages towards an M2-like, pro-tumoral phenotype.[1][2]

-

Angiogenesis: The expression of FAP is associated with tumor vascularization. By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs promote the formation of new blood vessels that nourish the tumor.[3]

-

Tumor Growth and Invasion: FAP directly and indirectly promotes tumor cell proliferation and invasion by influencing intracellular signaling pathways that govern the cell cycle and proliferation.[3][4]

FAP-Mediated Signaling Pathways

FAP's pro-tumorigenic functions are mediated through the activation of several key intracellular signaling pathways within cancer-associated fibroblasts and surrounding cells. Understanding these pathways is crucial for developing targeted therapies.

Quantitative Analysis of FAPI PET in Oncology

FAPI PET imaging has demonstrated significant promise in the diagnosis and staging of various cancers, often outperforming the current standard, 18F-FDG PET. The high target-to-background ratio of FAPI tracers allows for clear visualization of tumors.[5]

Comparison of FAPI PET and FDG PET Tracer Uptake

The following table summarizes the maximum standardized uptake values (SUVmax) for FAPI and FDG PET in various cancers, highlighting the superior or comparable uptake of FAPI tracers in many malignancies.

| Cancer Type | FAPI Tracer | FAPI SUVmax (mean ± SD or range) | FDG SUVmax (mean ± SD or range) | Reference |

| Breast Cancer | 68Ga-FAPI-04 | 11.5 ± 5.6 | 7.9 ± 5.2 | [5] |

| Colorectal Cancer | 68Ga-FAPI-04 | 9.4 ± 4.5 | 10.2 ± 6.1 | [5] |

| Hepatocellular Carcinoma | 68Ga-FAPI-04 | 9.9 ± 5.3 | 5.4 ± 2.8 | [5] |

| Lung Cancer (NSCLC) | 68Ga-FAPI-04 | 10.1 ± 4.9 | 10.5 ± 5.7 | [6] |

| Pancreatic Cancer (PDAC) | 68Ga-FAPI-04/46 | 9.7 ± 4.2 | 6.8 ± 3.5 | [5] |

| Ovarian Cancer | 68Ga-FAPI-04 | 12.3 ± 5.9 | 8.7 ± 4.1 | [5] |

| Sarcoma | 68Ga-FAPI-04 | 14.1 ± 6.8 | 6.2 ± 3.9 | [6] |

| Nasopharyngeal Cancer | 18F-AlF-P-FAPI | 14.1 | 17.6 | [7] |

| Cholangiocarcinoma | 68Ga-FAPI-04 | 12.6 ± 4.7 | 7.5 ± 3.2 | [6] |

| Esophageal Cancer | 68Ga-FAPI-04 | 13.5 ± 5.1 | 11.2 ± 6.3 | [6] |

Tumor-to-Background Ratios (TBR)

The high contrast of FAPI PET images is reflected in the tumor-to-background ratios.

| Cancer Type | FAPI Tracer | FAPI TBR (mean ± SD) | FDG TBR (mean ± SD) | Background Reference | Reference |

| Lung Cancer (NSCLC) | 68Ga-FAPI-46 | 13.1 ± 7.5 | 3.2 ± 2.5 | Blood Pool | [8] |

| Liver Metastases (Colorectal) | 68Ga-FAPI | 13.1 ± 7.5 | 3.2 ± 2.5 | Liver | [8] |

| Brain Metastases | 68Ga-FAPI | Significantly higher than FDG | - | Normal Brain | [9] |

Experimental Protocols

Immunohistochemical (IHC) Staining for FAP

This protocol provides a standard method for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).

- Immerse slides in 100% ethanol (B145695) (2 changes, 3-5 minutes each).

- Immerse slides in 95% ethanol (1 change, 3-5 minutes).

- Immerse slides in 70% ethanol (1 change, 3-5 minutes).

- Rinse slides in deionized water.[10]

2. Antigen Retrieval:

- Immerse slides in a pre-heated citrate (B86180) buffer-based antigen retrieval solution (pH 6.0).

- Heat slides using a microwave or pressure cooker (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).

- Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).[11]

3. Staining:

- Rinse slides with Phosphate Buffered Saline (PBS) (3 changes, 5 minutes each).

- Incubate slides with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature.[10][12]

- Incubate slides with a primary anti-FAP antibody (e.g., clone SP325) diluted in antibody diluent overnight at 4°C.[11]

- Rinse slides with PBS (3 changes, 5 minutes each).

- Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[10]

- Rinse slides with PBS (3 changes, 5 minutes each).

- Incubate slides with a DAB substrate solution until the desired brown color develops (typically 1-10 minutes).[10]

- Stop the reaction by rinsing with deionized water.

4. Counterstaining, Dehydration, and Mounting:

- Immerse slides in hematoxylin (B73222) for 1-5 minutes.[10]

- "Blue" the sections in a suitable buffer or tap water.

- Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

- Clear slides in xylene and apply a coverslip with permanent mounting medium.[10]

Automated Synthesis of [68Ga]Ga-FAPI-04

This protocol outlines the automated synthesis of [68Ga]Ga-FAPI-04 using a cassette-based synthesizer, ensuring a reliable and reproducible production for clinical use.[13]

1. Elution and Purification of 68Ga:

- Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.

- The eluate is automatically passed through a strong cation exchange (SCX) cartridge to purify and concentrate the 68Ga.

2. Radiosynthesis:

- The purified 68Ga is eluted from the SCX cartridge into a reactor vial containing the FAPI-04 precursor dissolved in a buffer (e.g., HEPES).

- The reaction mixture is heated (e.g., at 95°C) for a specified time (e.g., 5-10 minutes) to facilitate the chelation of 68Ga by the DOTA chelator conjugated to the FAPI inhibitor.

3. Purification of the Final Product:

- The reaction mixture is passed through a C18 cartridge to trap the [68Ga]Ga-FAPI-04 while allowing unreacted 68Ga and hydrophilic impurities to pass through to waste.

- The C18 cartridge is washed with sterile water to remove any remaining impurities.

- The final product, [68Ga]Ga-FAPI-04, is eluted from the C18 cartridge with an ethanol/water mixture into a sterile collection vial.

4. Quality Control:

- Radiochemical purity is determined using radio-TLC or radio-HPLC to ensure it is >95%.

- Other quality control tests include sterility, endotoxin (B1171834) levels, and radionuclidic purity to meet pharmacopeial standards for clinical use.[13]

FAPI PET/CT Imaging Workflow

The streamlined workflow of FAPI PET imaging offers practical advantages over FDG PET.

Conclusion

FAPI-targeted PET imaging represents a significant advancement in oncology, providing a powerful tool to non-invasively probe the tumor microenvironment. Its high specificity and favorable imaging characteristics offer the potential to improve tumor detection, staging, and treatment monitoring. For researchers and drug development professionals, FAPI PET provides a unique opportunity to gain deeper insights into the complex biology of the TME, assess the efficacy of novel therapies targeting CAFs, and ultimately, advance the development of more effective cancer treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 5. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

AlF-PD-FAPI Uptake in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the uptake of Aluminum Fluoride-18-labeled Fibroblast Activation Protein Inhibitors (AlF-PD-FAPI) in various cancer cell lines. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer diagnostics and therapeutics targeting Fibroblast Activation Protein (FAP).

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial tumors, while its expression in normal adult tissues is minimal.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy. FAP plays a crucial role in remodeling the extracellular matrix (ECM), which facilitates tumor growth, invasion, and metastasis.[1][2] FAP inhibitors (FAPIs) labeled with positron-emitting radionuclides, such as Gallium-68 and Fluorine-18, have shown great promise in PET imaging for the detection and staging of various cancers.[3][4]

The use of Aluminum Fluoride-18 ([¹⁸F]AlF) for labeling FAPIs offers advantages over traditional Gallium-68 labeling, including a longer half-life (109.8 minutes for ¹⁸F vs. 67.7 minutes for ⁶⁸Ga), which allows for centralized production and distribution, and potentially higher resolution imaging. This guide focuses on the in vitro uptake of this compound tracers in different cancer cell lines, providing quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Data on this compound Uptake

The following tables summarize the quantitative data on the uptake of various FAPI tracers, including AlF-labeled compounds, in different cancer cell lines as reported in preclinical studies.

Table 1: In Vitro Uptake of [¹⁸F]AlF-P-FAPI and other FAPI Tracers

| Cell Line | Tracer | Uptake (% applied activity/mg protein or %ID/g) | Incubation Time | Blocking Agent | Reference |

| A549-FAP | [¹⁸F]AlF-P-FAPI | ~7.0% ID/g (in vivo tumor uptake) | 60 min | DOTA-FAPI-04 | |

| A549 (FAP-negative) | [¹⁸F]AlF-P-FAPI | No significant uptake | 60 min | - | |

| 293T-FAP | [¹⁸F]AlF-P-FAPI | High uptake (qualitative) | 60 min | DOTA-FAPI-04 | |

| 293T (FAP-negative) | [¹⁸F]AlF-P-FAPI | No significant uptake | 60 min | - | |

| U87 (Glioblastoma) | [¹¹¹In]QCP02 | 18.2% injected dose per gram (in vivo) | 30 min | - | |

| PC3 (Prostate) | [¹¹¹In]QCP02 | Low uptake (FAP-negative) | 30 min | - | |

| HT1080-FAP | Al[¹⁸F]F-FAPI-42 | Significantly higher than WT | Not specified | - | |

| HT1080-WT | Al[¹⁸F]F-FAPI-42 | Low uptake | Not specified | - | |

| U87MG | [¹⁸F]AlF-H3RESCA-FAPI | 1.10 ± 0.12 %ID/g (in vivo) | Not specified | DOTA-FAPI-04 | |

| U87 | ¹³¹I-FAPI | 1.18 ± 0.29 % | 24 hours | FAPI | |

| PANC-1 | ¹³¹I-FAPI | 0.99 ± 0.12 % | 24 hours | FAPI | |

| CT26-FAP | ⁶⁸Ga-DOTA-2P(FAPI)₂ | Gradual increase over 10-60 min | 10-60 min | - |

Table 2: Internalization and Efflux of [¹⁸F]AlF-P-FAPI in A549-FAP Cells

| Time Point | Internalized Activity (%) | Efflux (% of initial uptake) | Reference |

| 10 min | 76% | - | |

| 120 min | - | <5% (retained >95%) |

Experimental Protocols

This section provides a detailed methodology for key experiments related to the evaluation of this compound uptake in cancer cell lines, synthesized from various preclinical studies.

Cell Culture

-

Cell Lines: Human cancer cell lines with varying levels of FAP expression are used. This includes FAP-negative lines (e.g., A549, PC3), FAP-positive lines (e.g., U87), and FAP-transfected lines (e.g., A549-FAP, 293T-FAP, HT1080-FAP) to ensure target specificity.

-

Culture Conditions: Cells are typically maintained in appropriate culture media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For transfected cell lines, a selection agent like puromycin (B1679871) may be added to the culture medium to maintain stable FAP expression.

Radiolabeling of FAPI with [¹⁸F]AlF

The automated synthesis of [¹⁸F]AlF-labeled FAPI tracers is a crucial step.

-

Precursor: A NOTA-conjugated FAPI precursor is used.

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron and trapped on a QMA cartridge.

-

Elution: The [¹⁸F]Fluoride is eluted from the cartridge.

-

Complexation: The eluted [¹⁸F]Fluoride is reacted with aluminum chloride in a buffered solution. This mixture is then heated with the FAPI precursor to form the [¹⁸F]AlF-NOTA-FAPI complex.

-

Purification: The final product is purified using solid-phase extraction (SPE) cartridges.

-

Quality Control: The radiochemical purity and specific activity of the final product are determined by high-performance liquid chromatography (HPLC).

In Vitro Cell Uptake Assay

This assay quantifies the specific binding and uptake of the radiolabeled FAPI tracer in cancer cells.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to attach overnight.

-

Incubation: The culture medium is replaced with fresh medium containing the [¹⁸F]AlF-labeled FAPI tracer at a specific concentration. For blocking experiments, a separate set of wells is incubated with the radiotracer along with a high concentration of a non-radiolabeled FAP inhibitor (e.g., DOTA-FAPI-04) to determine non-specific binding.

-

Incubation Time: Cells are incubated for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: After incubation, the cells are washed with cold PBS to remove unbound radiotracer.

-

Lysis and Measurement: Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

Data Analysis: Uptake is typically expressed as a percentage of the applied activity per milligram of protein.

Internalization Assay

This assay distinguishes between membrane-bound and internalized radiotracer.

-

Procedure: Following the incubation and washing steps of the uptake assay, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip the surface-bound radioactivity.

-

Measurement: The radioactivity in the acidic buffer (membrane-bound) and the remaining cell lysate (internalized) is measured separately.

-

Analysis: The percentage of internalized activity is calculated relative to the total cell-associated radioactivity.

Efflux Assay

This assay measures the rate at which the radiotracer is externalized from the cells after uptake.

-

Loading: Cells are first incubated with the radiotracer to allow for uptake and internalization.

-

Washing: The cells are then washed to remove any unbound tracer.

-

Incubation in Fresh Medium: Fresh, pre-warmed culture medium is added to the cells, and they are incubated for various time points.

-

Measurement: At each time point, the radioactivity in the supernatant (effluxed tracer) and the cell lysate (retained tracer) is measured.

-

Analysis: The percentage of retained radioactivity is plotted against time to determine the efflux rate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to FAPI uptake and experimental procedures.

Caption: FAP signaling pathway upon FAPI binding.

Caption: In vitro experimental workflow for FAPI uptake.

Conclusion

The development of AlF-labeled FAPI tracers represents a significant advancement in the field of oncologic imaging. Preclinical studies consistently demonstrate high and specific uptake of these tracers in FAP-expressing cancer cell lines, with favorable properties such as rapid internalization and high retention. The quantitative data and standardized experimental protocols presented in this guide provide a valuable resource for researchers working to further validate and translate these promising imaging agents into clinical practice. The continued investigation of this compound uptake across a broader range of cancer cell lines will be crucial for identifying new applications and refining the theranostic potential of FAP-targeted agents.

References

Preclinical Advances in FAP-Targeting Radiotracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a transmembrane serine protease, has emerged as a compelling target for cancer diagnosis and therapy due to its significant overexpression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors.[1][2] This guide provides an in-depth overview of recent preclinical studies on novel FAP-targeting radiotracers, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and future research in this burgeoning field.

Core Findings from Preclinical Studies

Recent advancements have focused on developing FAP-targeting radioligands with improved tumor uptake and retention, crucial for both diagnostic imaging and therapeutic efficacy.[1] Novel tracers, including those labeled with Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Lutetium-177 (¹⁷⁷Lu), have demonstrated promising characteristics in preclinical models.

Comparative In Vitro Performance of Novel FAP Radiotracers

A critical initial step in the evaluation of new radiotracers is the assessment of their binding affinity to the target protein. The following table summarizes the in vitro binding affinities (IC50 or affinity in nM) of several novel FAP-targeting radiotracers compared to established compounds.

| Radiotracer/Precursor | Binding Affinity (IC50/Affinity, nM) | Reference |

| PNT3087 | 2.2 | [1] |

| PNT3090 | 1.4 | [1] |

| PNT3106 | 2.2 | [1] |

| PNT6555 | 6.6 | [1] |

| DOTAGA.SA(FAPi)₂ | 2.7 | [1] |

| NOTA-DD-FAPI | 0.21 ± 0.06 | [3] |

| NOTA-PD-FAPI | 0.13 ± 0.07 | [3] |

| NOTA-FAPI-42 | 0.66 ± 0.19 | [3] |

| DOTA.SA.FAPi | 0.7 - 1.4 | [4] |

| DATA⁵ᵐ.SA.FAPi | 0.7 - 1.4 | [4] |

In Vivo Tumor Uptake and Biodistribution

The in vivo behavior of these radiotracers is paramount to their clinical potential. The tables below summarize key preclinical data on tumor uptake and biodistribution for various novel FAP-targeting radiotracers.

Tumor Uptake of Novel FAP Radiotracers in Preclinical Models

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g or SUV) | Time Point | Reference |

| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 %ID/g | Not Specified | [5] |

| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6 %ID/g | Not Specified | [5] |

| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5 %ID/g | Not Specified | [5] |

| [¹¹C]RJ1101 | U87MG | 3.19 ± 0.06 (T/M ratio) | 30 min | [6] |

| [¹¹C]RJ1102 | U87MG | 2.30 ± 0.02 (T/M ratio) | 30 min | [6] |

| [⁶⁸Ga]Ga-SB04028 | HT-1080/FAP | 10.1 ± 0.42 %ID/g | Not Specified | [7] |

| [⁶⁸Ga]Ga-DOTA.SA.FAPi | HT-29 | 5.2 %ID/g | 60 min | [4] |

| [⁶⁸Ga]Ga-FAP-HXN | HEK-293-FAP | Continuous uptake | Not Specified | [8] |

Tumor Growth Inhibition by Therapeutic FAP Radiotracers

| Radiotracer | Dose (MBq) | Tumor Growth Inhibition (TGI) | Reference |

| PNT3087 | 10 | 24% | [1] |

| PNT3087 | 40 | 57% | [1] |

| PNT3090 | 10 | 66% | [1] |

| PNT3090 | 40 | 81% | [1] |

| PNT3106 | 10 | 39% | [1] |

| PNT3106 | 40 | 94% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols employed in the preclinical evaluation of novel FAP-targeting radiotracers.

Radiosynthesis and Quality Control

The synthesis of FAP-targeting radiotracers involves the chelation of a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) or covalent labeling (e.g., ¹⁸F, ¹¹C) to a FAP-targeting ligand.

A typical radiosynthesis involves incubating the FAP-targeting precursor with the desired radionuclide at an optimized temperature and pH.[5][6] For instance, the preparation of [¹⁸F]AlF-P-FAPI is often automated and completed within approximately 42 minutes.[5] Quality control is subsequently performed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to determine radiochemical purity and molar activity.[6]

In Vitro Cellular Assays

In vitro studies are essential to characterize the binding and cellular processing of the novel radiotracers.

These assays typically utilize FAP-expressing cell lines, such as HT1080hFAP or A549-FAP, and control cells lacking FAP expression.[5][9]

-

Binding Assays: Competitive binding assays are performed to determine the binding affinity (IC50) of the new ligands.[3]

-

Internalization and Efflux Studies: These studies measure the rate at which the radiotracer is internalized by the cells and subsequently released, providing insights into cellular retention.[5][9]

In Vivo Animal Studies

In vivo studies in animal models are critical for evaluating the pharmacokinetics, biodistribution, and efficacy of the radiotracers.

Tumor-bearing mice, often with xenografts of FAP-expressing human cancer cells, are utilized for these studies.[1][6][7]

-

PET/SPECT Imaging: Small-animal PET or SPECT imaging is used to visualize the in vivo distribution of the radiotracer and quantify its uptake in the tumor and other organs over time.[5][6]

-

Biodistribution Studies: Following imaging, ex vivo biodistribution studies are conducted by harvesting organs and tumors at various time points to precisely quantify the tracer's concentration (% injected dose per gram of tissue).[1][7]

-

Therapeutic Efficacy Studies: For therapeutic radiotracers (e.g., labeled with ¹⁷⁷Lu), studies are performed to assess their ability to inhibit tumor growth.[1]

Conclusion and Future Directions

The preclinical data for a range of novel FAP-targeting radiotracers are highly encouraging, demonstrating high affinity, improved tumor uptake, and favorable biodistribution profiles.[1][3][5] These findings support the continued clinical development of these agents for both diagnostic and therapeutic applications in a wide array of FAP-positive cancers.[1][10] Future research will likely focus on further optimizing the pharmacokinetic properties of these tracers to maximize their therapeutic index and on expanding their clinical evaluation in various cancer types.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to 18F-Labeled FAP Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 18F-labeled Fibroblast Activation Protein (FAP) inhibitors for applications in oncology. FAP, a type II transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial carcinomas, while its presence in healthy adult tissues is minimal.[1][2] This differential expression profile makes FAP an exceptional target for both diagnostic imaging and therapeutic interventions in a wide array of cancers.[1][3][4] The development of radiolabeled FAP inhibitors (FAPIs), particularly those labeled with fluorine-18 (B77423) (18F), offers significant advantages for positron emission tomography (PET) imaging due to the optimal half-life and imaging characteristics of 18F.

The Role of FAP in the Tumor Microenvironment

Fibroblast Activation Protein is a key modulator of the tumor microenvironment (TME), contributing to tumor progression, invasion, metastasis, and immunosuppression. Its principal functions within the TME include:

-

Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, degrades components of the ECM, such as type I and III collagen. This remodeling facilitates the invasion and migration of tumor cells.

-

Immunosuppression: FAP-positive CAFs create an immunosuppressive TME by secreting cytokines like TGF-β and IL-6, which can inhibit the function of anti-tumor T cells. They also promote the recruitment of myeloid-derived suppressor cells (MDSCs).

-

Angiogenesis: By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels that are essential for tumor growth.

-

Tumor Growth and Invasion: FAP influences intracellular signaling pathways that regulate cell proliferation and invasion, directly and indirectly promoting tumor growth.

Signaling Pathways Involving FAP

FAP's pro-tumorigenic effects are mediated through the activation of several intracellular signaling pathways. A critical pathway involves the activation of STAT3 in CAFs, leading to the production of CCL2 and the recruitment of immunosuppressive MDSCs. FAP can also influence the PTEN/PI3K/Akt and Ras-ERK pathways to affect cell motility and migration.

References

A Technical Guide to AlF-FAPI for Imaging Activated Fibroblasts in Non-Oncological Diseases

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs).[1][2] However, its expression is not limited to oncology; FAP is also significantly upregulated in various non-malignant conditions characterized by active tissue remodeling, inflammation, and fibrosis.[1][3] This makes FAP an exceptional biomarker for a range of diseases, including cardiovascular, pulmonary, renal, and autoimmune disorders.[3]

Radiolabeled inhibitors of FAP (FAPI) have emerged as powerful tools for positron emission tomography (PET) imaging, allowing for the non-invasive visualization and quantification of fibroblast activity. While Gallium-68 (⁶⁸Ga) has been widely used, the development of Aluminum-[¹⁸F]-Fluoride (Al¹⁸F) labeled FAPI tracers offers significant advantages. The longer half-life of Fluorine-18 (¹⁸F) compared to ⁶⁸Ga facilitates centralized production, wider distribution, and more flexible imaging schedules. This guide focuses on the technical aspects of using Al¹⁸F-labeled FAPI tracers, such as [¹⁸F]AlF-NOTA-FAPI-04 and [¹⁸F]AlF-FAPI-74, for imaging activated fibroblasts in a variety of non-oncological diseases.

Mechanism of Action

AlF-FAPI tracers are small molecules that bind with high affinity and specificity to the enzymatic pocket of FAP on the cell surface. The quinoline-based structure of the FAPI molecule acts as an inhibitor, while the attached chelator (e.g., NOTA) firmly complexes the Al¹⁸F radiometal. Following intravenous injection, the tracer circulates and accumulates in tissues with high FAP expression. The positron-emitting ¹⁸F isotope is then detected by a PET scanner, generating a quantitative, three-dimensional image of fibroblast activity.

Caption: Binding of [¹⁸F]AlF-FAPI to FAP on an activated fibroblast, leading to PET signal emission.

Radiochemistry and Synthesis

The Al¹⁸F labeling strategy is a simple, one-pot method that avoids the need for an azeotropic drying step, streamlining the synthesis process. Several automated synthesis modules have been successfully adapted for the routine clinical production of tracers like [¹⁸F]AlF-NOTA-FAPI-04 and [¹⁸F]AlF-FAPI-74.

Experimental Protocol: Automated Synthesis of [¹⁸F]AlF-NOTA-FAPI-04

This protocol is synthesized from published automated methods.

-

[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]Fluoride is trapped on a pre-conditioned anion-exchange cartridge (e.g., QMA).

-

Elution: The trapped [¹⁸F]Fluoride is eluted from the cartridge into the reactor using a minimal volume of an appropriate eluent.

-

Complexation Reaction: An aqueous solution containing aluminum chloride (AlCl₃) and the NOTA-FAPI-04 precursor is added to the reactor.

-

Heating: The reaction mixture is heated (e.g., at 95-100°C) for a specified duration (e.g., 15 minutes) to facilitate the formation of the [¹⁸F]AlF-NOTA-FAPI-04 complex.

-

Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]Fluoride and other impurities.

-

Formulation: The final product is eluted from the SPE cartridge with an ethanol/saline solution, passed through a sterile filter, and collected in a sterile vial for quality control.

Caption: General automated workflow for the radiosynthesis of [¹⁸F]AlF-FAPI tracers.

Table 1: Radiosynthesis Parameters for AlF-FAPI Tracers

| Tracer | Synthesis Time (min) | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar/Specific Activity (GBq/µmol) | Reference |

| [¹⁸F]AlF-NOTA-FAPI-04 | ~25 | 26.4 ± 1.5% | >99% | 49.41 ± 3.19 | |

| [¹⁸F]AlF-P-FAPI | 40 ± 2 | 32 ± 6% (non-decay corrected) | >95% | 46–182 | |

| [¹⁸F]AlF-H₃RESCA-FAPI | ~20 | 92.4 ± 2.4% | >95% | >14.5 | |

| [¹⁸F]AlF-FAPI-74 | ~31 | 37.0 ± 4.3% | ≥97% | 220 ± 45 (apparent) |

Preclinical and Clinical Imaging Protocols

Experimental Protocol: Preclinical PET/CT Imaging in Animal Models

This is a generalized protocol based on studies in mice.

-

Animal Model: Induce the non-oncological disease of interest (e.g., collagen-induced arthritis, bile duct ligation for liver fibrosis).

-

Tracer Administration: Administer the AlF-FAPI tracer (e.g., 4-6 MBq) via intravenous (tail vein) injection.

-

Anesthesia: Anesthetize the animal (e.g., with isoflurane) for the duration of the scan to prevent motion artifacts.

-

Imaging: Perform a whole-body PET/CT scan at a specified time point post-injection (p.i.), typically 60 minutes.

-

Image Reconstruction & Analysis: Reconstruct images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over target organs and tissues to calculate standardized uptake values (SUV). Express uptake as a percentage of the injected dose per gram of tissue (%ID/g) for biodistribution studies.

Table 2: Preclinical Biodistribution of AlF-FAPI Tracers in Healthy Mice (%ID/g at 60 min p.i.)

| Organ | [¹⁸F]AlF-NOTA-FAPI-04 (BALB/c) | [¹⁸F]AlF-H₃RESCA-FAPI (Nude) |

| Blood | Low (<0.6 SUV) | ~0.24 |

| Liver | Low (<0.6 SUV) | ~0.35 |

| Kidneys | Low (<0.6 SUV) | ~0.50 |

| Muscle | Low (<0.6 SUV) | ~0.25 |

| Bone | 0.5 (SUVmax) | ~2.00 |

| Reference |

Note: High bone uptake can be a characteristic of ¹⁸F-labeled tracers due to potential defluorination or specific tracer properties.

Experimental Protocol: Clinical PET/CT Imaging

This protocol is based on prospective human studies.

-

Patient Preparation: No specific patient preparation, such as fasting, is typically required.

-

Tracer Injection: Administer the AlF-FAPI tracer intravenously. A typical dose for [¹⁸F]AlF-FAPI-74 is around 259 MBq.

-

Uptake Period: The patient rests for an uptake period, typically 60 minutes.

-

Scanning: A whole-body PET/CT scan is acquired, usually from the head to the mid-thigh. A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

Image Analysis: PET images are analyzed semi-quantitatively by measuring the maximum and mean standardized uptake values (SUVmax, SUVmean) in lesions or organs of interest. Volumetric parameters like metabolic lesion volume (MLV) and total lesion FAPI (TL-FAPI) can also be calculated.

Applications in Non-Oncological Diseases

The ability of AlF-FAPI PET to quantify fibroblast activation has been explored in a multitude of non-malignant diseases.

Cardiovascular Diseases

Myocardial fibrosis is a key pathological feature in many heart diseases. AlF-FAPI PET can detect and quantify this fibrotic remodeling.

Caption: Logical flow from myocardial injury to imaging with [¹⁸F]AlF-FAPI PET.

Table 3: Quantitative Data for AlF-FAPI in Cardiac Disease

| Study Population | Tracer | Key Quantitative Findings | Reference |

| 37 patients (Coronary Artery Disease & Mitral Valve Regurgitation) | ¹⁸F-AlF-FAPI | Inverse Correlation: SUVmean vs. LV wall thickening score (r = -0.260, p < 0.001). | |

| 37 patients (CAD & DMVR) | ¹⁸F-AlF-FAPI | Inverse Correlation: SUVmean vs. peak circumferential strain (r = 0.224, p < 0.001). |

Pulmonary Fibrosis

In diseases like idiopathic pulmonary fibrosis (IPF), FAPI PET can visualize active fibrotic processes in the lungs. It holds promise for assessing disease activity and monitoring response to anti-fibrotic therapies.

Table 4: Quantitative Data for FAPI in Pulmonary Fibrosis